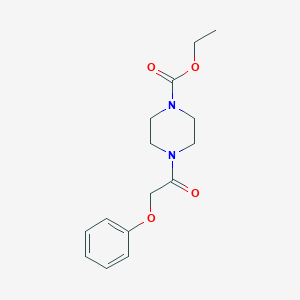
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. EPPC is a piperazine derivative that has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties. In
Scientific Research Applications
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
Mechanism of Action
The mechanism of action of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its antitumor, antifungal, and antiviral properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a broader impact on cellular function.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This compound has also been shown to exhibit synergistic effects when used in combination with other drugs, making it a potential candidate for combination therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate. One area of interest is in the development of novel formulations and delivery methods that improve its solubility and bioavailability. Another area of interest is in the identification of the molecular targets of this compound and the development of more selective analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate involves the reaction of phenoxyacetic acid with ethyl piperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an esterification process, resulting in the formation of this compound as a white crystalline solid with a melting point of 118-120°C.
properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 4-(2-phenoxyacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-10-8-16(9-11-17)14(18)12-21-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChI Key |
WXUDFHFVAHSFFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
